6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine
Overview
Description
6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound with the molecular formula C8H6BrIN2O and a molecular weight of 352.95 g/mol This compound is characterized by the presence of bromine, iodine, and methoxy functional groups attached to a pyrrolo[3,2-c]pyridine core
Preparation Methods
The synthesis of 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine typically involves multi-step organic reactionsThe reaction conditions often require the use of specific reagents such as N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination . Industrial production methods may involve bulk custom synthesis and procurement services to ensure the availability of high-purity compounds for research purposes .
Chemical Reactions Analysis
6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where boronic acids or esters are used as reagents to form carbon-carbon bonds.
Scientific Research Applications
6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly those targeting kinase enzymes and other protein receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic structures, which are valuable in drug discovery and development.
Biological Studies: Researchers use this compound to study its effects on cellular processes and its potential as a lead compound for developing new drugs.
Mechanism of Action
The mechanism of action of 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine is not fully elucidated, but it is believed to interact with specific molecular targets such as protein kinases. These interactions can modulate signaling pathways involved in cell proliferation, apoptosis, and other critical cellular functions . The compound’s unique structure allows it to bind to these targets with high affinity, making it a valuable tool in biochemical research.
Comparison with Similar Compounds
6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine can be compared to other pyrrolo[3,2-c]pyridine derivatives, such as:
3-Iodo-6-methoxy-1H-pyrrolo[3,2-c]pyridine: Similar in structure but lacks the bromine atom, which may affect its reactivity and binding properties.
1H-Pyrrolo[2,3-b]pyridine Derivatives:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
6-bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrIN2O/c1-13-8-7-4(10)3-11-5(7)2-6(9)12-8/h2-3,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSJGFSMNRKCAMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=N1)Br)NC=C2I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrIN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50646755 | |
Record name | 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000341-19-4 | |
Record name | 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000341-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromo-3-iodo-4-methoxy-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50646755 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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